molecular formula C6H4F9IO3S B1626107 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-4-iodobutoxy)ethane-1-sulfonyl fluoride CAS No. 84271-36-3

1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-4-iodobutoxy)ethane-1-sulfonyl fluoride

Cat. No.: B1626107
CAS No.: 84271-36-3
M. Wt: 454.05 g/mol
InChI Key: CQPFPFMRZZXKAJ-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-4-iodobutoxy)ethane-1-sulfonyl fluoride is a useful research compound. Its molecular formula is C6H4F9IO3S and its molecular weight is 454.05 g/mol. The purity is usually 95%.
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Biological Activity

1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-4-iodobutoxy)ethane-1-sulfonyl fluoride (CAS: 66137-74-4) is a synthetic compound with potential applications in various biological and chemical processes. This article reviews its biological activity, including mechanisms of action, toxicity profiles, and relevant research findings.

Chemical Structure

The compound's structure can be represented by the following molecular formula and SMILES notation:

  • Molecular Formula : C4F8IO3S
  • SMILES : FC(F)(I)C(F)(F)OC(F)(F)C(F)(F)S(F)(=O)=O

The biological activity of this compound is primarily attributed to its sulfonyl fluoride group, which can participate in nucleophilic substitution reactions. This property allows it to interact with various biological molecules, particularly proteins and enzymes.

Potential Mechanisms:

  • Enzyme Inhibition : The sulfonyl fluoride moiety can inhibit serine proteases by forming covalent bonds with the active site serine residue.
  • Antimicrobial Activity : Preliminary studies suggest that fluorinated compounds may exhibit antimicrobial properties due to their ability to disrupt cellular membranes.

Toxicity and Safety Profile

The toxicity of this compound is a critical aspect of its biological evaluation. The compound is classified as hazardous due to its corrosive nature and potential to cause skin and eye damage.

Toxicological Data:

EndpointValue
Oral LD50Not established
Skin irritationCorrosive (Category 1B)
Eye damageSevere (Category 1)

Research Findings

Recent studies have explored the biological activity of similar fluorinated compounds and their derivatives. While specific data on this compound is limited, insights can be drawn from related compounds.

Case Studies:

  • Antimicrobial Properties : Research indicated that fluorinated sulfonamides displayed significant antimicrobial activity against various bacterial strains. The mechanism was linked to membrane disruption and inhibition of metabolic pathways.
  • Enzyme Inhibition Studies : A study demonstrated that sulfonyl fluorides could effectively inhibit serine proteases involved in inflammatory responses. This suggests potential therapeutic applications in conditions where enzyme inhibition is beneficial.
  • Fluorinated Compounds in Drug Design : Fluorinated compounds are increasingly recognized for their role in drug design due to their unique pharmacokinetic properties. They often exhibit improved metabolic stability and bioavailability.

Scientific Research Applications

Pharmaceutical Development

The compound has shown potential in drug design and development due to its ability to modify biological activity through fluorination. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability. For instance:

  • Antiviral Agents : Research indicates that fluorinated sulfonyl fluorides can serve as precursors for antiviral drugs by modifying nucleoside analogs to improve their efficacy against viral infections .

Material Science

In materials science, this compound is utilized for creating advanced polymers and coatings that require specific properties such as chemical resistance and thermal stability:

  • Fluorinated Polymers : The incorporation of this sulfonyl fluoride into polymer matrices enhances their hydrophobicity and thermal properties, making them suitable for applications in harsh environments .

Chemical Synthesis

The compound serves as a valuable reagent in organic synthesis:

  • Synthetic Intermediates : It can be employed in the synthesis of complex organic molecules through nucleophilic substitution reactions. The sulfonyl fluoride group is particularly reactive and can facilitate the introduction of various functional groups .

Case Studies

Application AreaCase Study DescriptionFindings
Pharmaceuticals Development of antiviral compounds using sulfonyl fluorides as building blocks.Enhanced efficacy and stability of nucleosides .
Material Science Creation of fluorinated polymers for industrial applications.Improved chemical resistance and durability .
Organic Synthesis Use of the compound in synthesizing complex organic structures.Effective in introducing functional groups .

Properties

IUPAC Name

1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-4-iodobutoxy)ethanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F9IO3S/c7-3(8,1-2-16)4(9,10)19-5(11,12)6(13,14)20(15,17)18/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPFPFMRZZXKAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)C(C(OC(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F9IO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40515507
Record name 5-Iodoethyl-perfluoro-3-oxapentanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40515507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84271-36-3
Record name 5-Iodoethyl-perfluoro-3-oxapentanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40515507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-4-iodobutoxy)ethane-1-sulfonyl fluoride
Reactant of Route 2
1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-4-iodobutoxy)ethane-1-sulfonyl fluoride
Reactant of Route 3
1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-4-iodobutoxy)ethane-1-sulfonyl fluoride
Reactant of Route 4
1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-4-iodobutoxy)ethane-1-sulfonyl fluoride
Reactant of Route 5
1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-4-iodobutoxy)ethane-1-sulfonyl fluoride
Reactant of Route 6
1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-4-iodobutoxy)ethane-1-sulfonyl fluoride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.